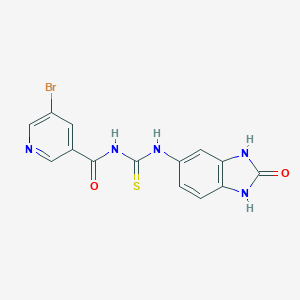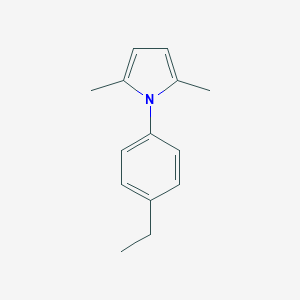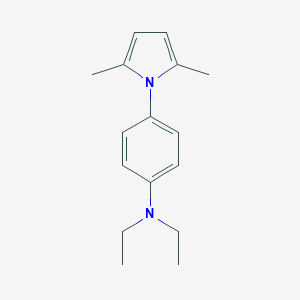![molecular formula C20H22ClN3O2S B328844 N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B328844.png)
N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide is a synthetic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a chlorophenoxy group, and an adamantanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting a hydrazine derivative with carbon disulfide, followed by cyclization with an appropriate electrophile.
Introduction of the Chlorophenoxy Group: The chlorophenoxy group is introduced through a nucleophilic substitution reaction, where a chlorophenol derivative reacts with an appropriate halide.
Attachment of the Adamantanecarboxamide Moiety: The final step involves the coupling of the thiadiazole intermediate with an adamantanecarboxylic acid derivative under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the thiadiazole ring or other functional groups.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiadiazole derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase, which is relevant for neurodegenerative diseases.
Medicine: Explored for its potential therapeutic applications, including antiviral, antibacterial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s disease.
Comparison with Similar Compounds
Similar Compounds
5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol: Similar structure but with an oxadiazole ring instead of a thiadiazole ring.
N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-furancarboxamide: Similar structure but with a furan ring instead of an adamantanecarboxamide moiety.
Uniqueness
N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide is unique due to the presence of the adamantanecarboxamide moiety, which imparts distinct steric and electronic properties. This uniqueness can influence its binding affinity to molecular targets and its overall biological activity.
Properties
Molecular Formula |
C20H22ClN3O2S |
|---|---|
Molecular Weight |
403.9 g/mol |
IUPAC Name |
N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide |
InChI |
InChI=1S/C20H22ClN3O2S/c21-15-1-3-16(4-2-15)26-11-17-23-24-19(27-17)22-18(25)20-8-12-5-13(9-20)7-14(6-12)10-20/h1-4,12-14H,5-11H2,(H,22,24,25) |
InChI Key |
BCIALMXZWPZDLS-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NN=C(S4)COC5=CC=C(C=C5)Cl |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NN=C(S4)COC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[({[(5-bromopyridin-3-yl)carbonyl]amino}carbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B328762.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-N'-[(5-bromopyridin-3-yl)carbonyl]thiourea](/img/structure/B328763.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-bromonicotinamide](/img/structure/B328767.png)

![2-{[2,5-DIMETHYL-1-(NAPHTHALEN-1-YL)PYRROL-3-YL]METHYLIDENE}INDENE-1,3-DIONE](/img/structure/B328769.png)
![1-[5-(2,5-dimethyl-1H-pyrrol-1-yl)-1-naphthyl]-2,5-dimethyl-1H-pyrrole](/img/structure/B328770.png)


![1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2,5-dimethyl-1H-pyrrole](/img/structure/B328777.png)

![(5-{3-Methoxy-4-[(4-methylbenzoyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B328782.png)
![2-[(5E)-5-{[3-METHOXY-4-(THIOPHENE-2-CARBONYLOXY)PHENYL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID](/img/structure/B328783.png)
![(2-Ethoxy-4-{[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B328787.png)
![3-[(Cyclohexyl{[5-(3,4-diethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}amino)methyl]-5-(3,4-diethoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B328788.png)
